N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)benzamide involves several key steps, including the reaction of various precursors like benzoyl isothiocyanate with malononitrile in KOH–EtOH followed by alkylation with alkyl halides, then reaction with hydrazine, to generate novel compounds with potential antiavian influenza virus activity (Hebishy et al., 2020).
Molecular Structure Analysis
X-ray diffraction analyses of compounds within this chemical class reveal nonplanar molecules, existing in various forms, with intermolecular hydrogen bonding forming complex ring systems. These structures contribute to their biological activity and interaction with biological targets (Asegbeloyin et al., 2014).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, including the ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, showcasing their reactivity and potential for derivatization into more complex molecules for specific biological applications (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in biological systems. These properties are determined through comprehensive spectroscopic and structural analyses, including NMR, IR, and X-ray crystallography, providing insights into the stability and solubility of these compounds (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, potential for bioconjugation, and stability under physiological conditions, are explored through a variety of chemical reactions and studies. These compounds' ability to undergo transformations, such as coupling reactions and ring transformations, highlights their versatility for further modification and application in targeted therapies (Saeed et al., 2015).
properties
IUPAC Name |
N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethyl]-2-(1,2,4-triazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-15(19-12-23-27(16(19)2)17-8-4-3-5-9-17)25-21(28)18-10-6-7-11-20(18)26-14-22-13-24-26/h3-15H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUFPRRFPBLNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(C)NC(=O)C3=CC=CC=C3N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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